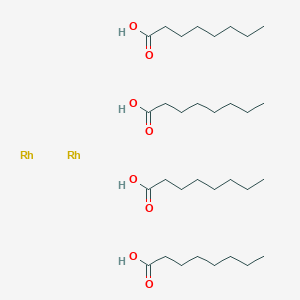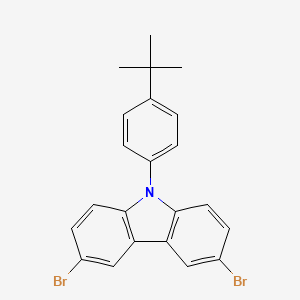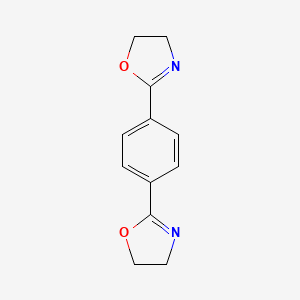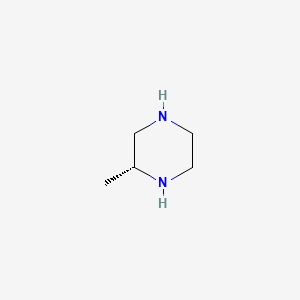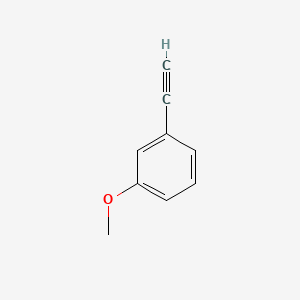![molecular formula C12H12N2O B1662118 Phenol, 2-[(2-pyridinylmethyl)amino]- CAS No. 102212-26-0](/img/structure/B1662118.png)
Phenol, 2-[(2-pyridinylmethyl)amino]-
Vue d'ensemble
Description
Phenol, 2-[(2-pyridinylmethyl)amino]-, also known as 2-PMAP, is a compound with the empirical formula C12H12N2O . It has a molecular weight of 200.24 . 2-PMAP is a brain penetrant inhibitor of amyloid precursor protein (APP) production . It lowers levels of the amyloid precursor protein (APP) in CHO APP751SW cells and reduces brain level of APP in mice models . 2-PMAP exhibits no cellular toxicity up to 100 μM .
Molecular Structure Analysis
The molecular structure of Phenol, 2-[(2-pyridinylmethyl)amino]- consists of a phenol group (a benzene ring with a hydroxyl group) and a 2-pyridinylmethylamino group . The SMILES string representation of the molecule isOC1=CC=CC=C1NCC2=NC=CC=C2 . Physical And Chemical Properties Analysis
2-PMAP is a white to dark brown powder . It is soluble in DMSO at 20 mg/mL . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
1. Catalytic Activities and Ligand Properties
Phenol, 2-[(2-pyridinylmethyl)amino]-, shows significant promise in catalytic activities. It has been utilized as a ligand in the synthesis of cis-dioxomolybdenum(vi)(L) complexes, demonstrating the ability to catalyze epoxidation and sulfoxidation reactions (Hossain et al., 2017). Additionally, a study on the structural model of catechol oxidase used a similar compound as a ligand for dinuclear copper(II) complexes, providing insight into copper proteins' type-3 active site (Koval et al., 2003).
2. Application in Antimicrobial Properties
Research has been conducted on the synthesis and antimicrobial properties of oligomer and monomer/oligomer-metal complexes of 2-[(pyridine-3-yl-methylene)amino]phenol, highlighting its potential in developing new antimicrobial agents (Kaya et al., 2009).
3. Potential in Organic Synthesis and Schiff Base Formation
The compound has been employed in the synthesis of various Schiff bases and metal complexes, contributing to the field of organic synthesis and coordination chemistry. For instance, metal carbonyl complexes with Schiff bases derived from 2-pyridinecarboxaldehyde were studied for their spectral and catalytic activity (Ali et al., 2014).
4. Involvement in Biological Activity Studies
This phenol derivative has been involved in studies related to biological activities. It was synthesized and examined for its interactions with DNA, providing insights into its potential applications in biological systems (Yıldırım et al., 2018).
5. Use in Material Science and Polymer Chemistry
The compound's role in the synthesis and characterization of oligomers and polymers is notable. For instance, its involvement in the synthesis, characterization, and thermal properties of bifunctional phenol-based polybenzoxazines shows its applicability in material science (Sudha & Sarojadevi, 2016).
Propriétés
IUPAC Name |
2-(pyridin-2-ylmethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJRVWZNMZGWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-[(2-pyridinylmethyl)amino]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



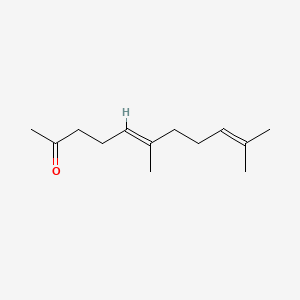
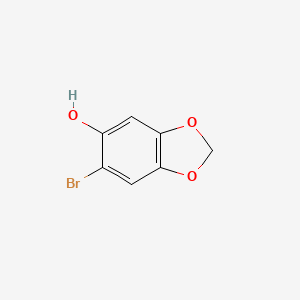
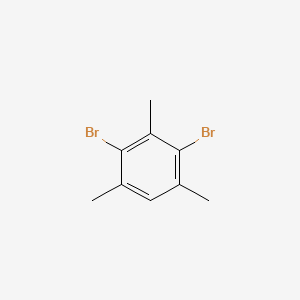
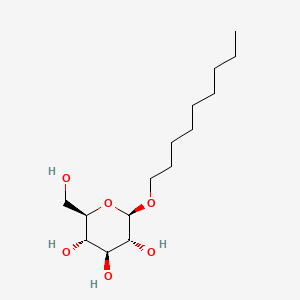
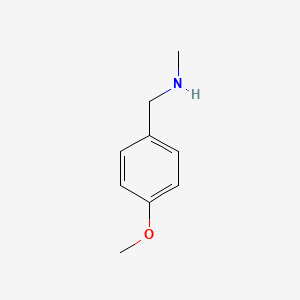
![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)
![1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-](/img/structure/B1662046.png)
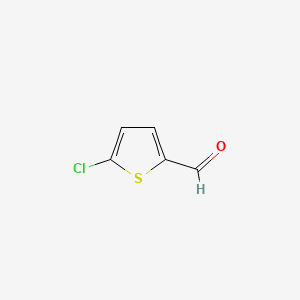
![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)
